molecular formula C45H50N2O6 B591397 O-Benzyldauricine CAS No. 2748-99-4

O-Benzyldauricine

Cat. No.: B591397
CAS No.: 2748-99-4
M. Wt: 714.903
InChI Key: ZYMOBLBBSPPQBC-LJEWAXOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Benzyldauricine is an isoquinoline alkaloid, a derivative of dauricine, which is a bisbenzylisoquinoline alkaloid.

Preparation Methods

O-Benzyldauricine can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where a diamide is cyclized and then reduced to obtain the stereoisomeric mixture of this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

O-Benzyldauricine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-Benzyldauricine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is researched for its potential therapeutic effects, including its ability to induce severe lung toxicity in animals . This compound is also explored for its potential use in the development of new pharmaceuticals and treatments for various diseases .

Mechanism of Action

The mechanism of action of O-Benzyldauricine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes related to inflammation and cell death .

Comparison with Similar Compounds

O-Benzyldauricine is unique compared to other bisbenzylisoquinoline

Properties

IUPAC Name

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3/t38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMOBLBBSPPQBC-LJEWAXOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: What is the significance of the synthetic methods described in the research for obtaining O-benzyldauricine?

A1: The research outlines two different synthetic approaches to obtain this compound []. The first method involves a multi-step synthesis starting with 3,4-dimethoxyphenethylamine and ultimately leading to the cyclization and reduction of an intermediate compound. The second method utilizes an Ullmann reaction between two specific starting materials. These diverse synthetic routes provide alternative ways to access this compound, which could be beneficial for further studies on its properties and potential applications.

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